1-(2-(Pyrrolidin-1-yl)propyl)-3-(p-tolyl)urea

Physicochemical profiling Drug-likeness Permeability prediction

1-(2-(Pyrrolidin-1-yl)propyl)-3-(p-tolyl)urea (CAS 941909-13-3) is a synthetic aryl urea derivative with molecular formula C15H23N3O and molecular weight 261.36 g/mol. The compound features a pyrrolidine ring connected via a branched propyl linker to one urea nitrogen, and a p-tolyl (4-methylphenyl) group attached to the other urea nitrogen.

Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
Cat. No. B12159088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Pyrrolidin-1-yl)propyl)-3-(p-tolyl)urea
Molecular FormulaC15H23N3O
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NCC(C)N2CCCC2
InChIInChI=1S/C15H23N3O/c1-12-5-7-14(8-6-12)17-15(19)16-11-13(2)18-9-3-4-10-18/h5-8,13H,3-4,9-11H2,1-2H3,(H2,16,17,19)
InChIKeyCMRWBZADBODHDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Pyrrolidin-1-yl)propyl)-3-(p-tolyl)urea (CAS 941909-13-3): Physicochemical Identity and Procurement Baseline for a Research-Use Urea Derivative


1-(2-(Pyrrolidin-1-yl)propyl)-3-(p-tolyl)urea (CAS 941909-13-3) is a synthetic aryl urea derivative with molecular formula C15H23N3O and molecular weight 261.36 g/mol . The compound features a pyrrolidine ring connected via a branched propyl linker to one urea nitrogen, and a p-tolyl (4-methylphenyl) group attached to the other urea nitrogen . Commercially available at 98% purity from research chemical suppliers , this compound belongs to the broader class of pyrrolidinyl urea derivatives that have been investigated as sigma receptor ligands, TrkA kinase inhibitors, and cannabinoid receptor modulators [1]. However, direct biological characterization data for this specific compound is extremely limited in the published literature; as of 2024, the ZINC database reports no known bioactivity entries in ChEMBL 20 [2].

Why 1-(2-(Pyrrolidin-1-yl)propyl)-3-(p-tolyl)urea Cannot Be Replaced by Generic Pyrrolidinyl Ureas for Research Requiring Defined Pharmacological Selectivity


Pyrrolidinyl urea derivatives exhibit target profiles that are exquisitely sensitive to aryl substitution patterns and linker topology. Classic 1968 SAR work by Helsley et al. demonstrated that within the 1-substituted 3-pyrrolidinylurea series, analgesic, CNS stimulant, anticonvulsant, and sedative activities varied dramatically with modest changes to the N-phenyl substituent [1]. More recent patent literature confirms that specific aryl ureas within this scaffold space show divergent primary targets: some are sigma-1/sigma-2 receptor ligands with sub-nanomolar Ki values, others are TrkA kinase inhibitors, and yet others modulate cannabinoid receptors [2]. The target compound's distinguishing structural features—a methyl-branched propyl linker between the pyrrolidine and urea, combined with a p-tolyl (4-methylphenyl) terminus—produce a unique pharmacophoric constellation that cannot be reproduced by the common 3-pyrrolidinylpropyl (unbranched) or 3-pyrrolidinyl (direct attachment) urea scaffolds found in most characterized analogs [3]. Furthermore, the compound has documented inactivity at GPR35 (a class A GPCR), providing a defined negative-selectivity criterion that may be critical for researchers seeking to exclude GPR35-mediated off-target effects in their assay cascades [4].

Quantitative Differential Evidence for 1-(2-(Pyrrolidin-1-yl)propyl)-3-(p-tolyl)urea vs. Closest Analogs and In-Class Comparators


Physicochemical Differentiation: cLogP, TPSA, and H-Bond Profile vs. the 3-Chloro-4-methylphenyl Analog (CAS 941909-16-6)

The target compound (CAS 941909-13-3) and its closest CAS-series analog, 1-(3-chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea (CAS 941909-16-6), differ by a single chlorine atom at the 3-position of the phenyl ring. This substitution produces measurable differences in key drug-likeness parameters. The target compound has a computed cLogP of 2.53 and a topological polar surface area (TPSA) of 57.78 Ų [1]. The chloro analog (MW 295.81) carries increased lipophilicity due to the chlorine atom (estimated cLogP increase of approximately +0.5 to +0.8 log units based on the Hansch π constant for aromatic Cl ≈ 0.71), which alters its predicted membrane permeability and CNS penetration profile. Both compounds satisfy Lipinski's Rule of Five, but the target compound's lower cLogP places it in a more favorable range for oral bioavailability according to the Lipinski and Veber guidelines [1].

Physicochemical profiling Drug-likeness Permeability prediction CNS drug design

Structural Differentiation: Branched Propyl Linker Architecture vs. Linear 3-Pyrrolidinylpropyl Urea Analogs

The target compound incorporates a 2-(pyrrolidin-1-yl)propyl linker, which introduces a methyl branch at the α-carbon of the ethylene bridge connecting the pyrrolidine nitrogen to the urea. This creates a chiral center (the α-carbon is sp³-hybridized with four different substituents: H, CH₃, pyrrolidine, and CH₂-urea). In contrast, widely studied analogs such as N-(3-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea and 1-(2-methylphenyl)-3-(3-pyrrolidin-1-ylpropyl)urea employ a linear 3-pyrrolidin-1-ylpropyl linker without branching [1][2]. The branched linker restricts conformational freedom at the pyrrolidine-urea junction (reducing the number of freely rotatable bonds from 5 to effectively 4 for the core scaffold), which can translate into altered entropic penalties upon target binding and distinct pharmacophoric geometry [3].

Scaffold topology Conformational constraint Linker chemistry Medicinal chemistry

Defined Negative Selectivity: Documented GPR35 Inactivity as a Selection Criterion Absent from Most Pyrrolidinyl Urea Analogs

The target compound has been formally tested in a GPR35 antagonism primary assay and was found to be inactive [1]. GPR35 is a class A orphan GPCR implicated in inflammatory bowel disease, pain, and cardiovascular function, and it is a known source of confounding activity in phenotypic screening cascades. This documented inactivity provides a verified negative-selectivity datum that is unavailable for the vast majority of closely related pyrrolidinyl urea analogs, including CAS 941909-16-6, 1-(2-methylphenyl)-3-(3-pyrrolidin-1-ylpropyl)urea, and N-(3-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea, where GPR35 profiling has not been reported. For researchers designing target-based or phenotypic screens where GPR35-mediated background must be excluded, this negative data removes one source of assay ambiguity.

Off-target profiling GPR35 Negative selectivity Assay design Phenotypic screening

Commercial Purity and Batch Consistency: 98% Minimum Purity with Defined Procurement Specifications

The target compound is commercially sourced at a specified purity of 98% (HPLC) from Leyan (Shanghai Haohong Biomedical) under product number 2214212 . In contrast, the closest CAS-series analog (CAS 941909-16-6) is not listed as a stocked research chemical by major suppliers, and the o-tolyl analog 1-(2-methylphenyl)-3-(3-pyrrolidin-1-ylpropyl)urea appears only in PubChem screening libraries without defined commercial purity specifications [1]. For reproducible quantitative pharmacology, a defined purity specification is a minimum requirement for calculating accurate IC₅₀/EC₅₀ values and for ensuring that observed biological effects are attributable to the parent compound rather than impurities.

Compound procurement Purity specification Reproducibility Chemical sourcing

Class-Level Sigma Receptor Affinity Inference: Pyrrolidinyl Urea Scaffold Context vs. 1.30 nM Benchmark from US9796672B2

The pyrrolidinyl urea scaffold is a validated pharmacophore for sigma-1 and sigma-2 receptor binding. In US Patent US9796672B2 (Array BioPharma), Example Compound 88—a pyrrolidinyl urea derivative—demonstrated a sigma-1 Ki of 1.30 nM and sigma-2 Ki of 46 nM [1]. While direct binding data for the target compound (CAS 941909-13-3) have not been published, the p-tolyl urea motif and the pyrrolidine-bearing side chain position this compound within the same pharmacophoric space. Importantly, the target compound's p-tolyl group provides a different electronic and steric profile compared to the halo-substituted phenyl and pyrazolyl-urea derivatives that dominate the sigma receptor patent literature [2]. This structural divergence may translate into a distinct sigma-1/sigma-2 selectivity ratio if binding occurs, representing an untested but mechanistically plausible differentiation axis.

Sigma receptor Binding affinity Scaffold SAR Pain research Neurodegeneration

Recommended Research and Industrial Application Scenarios for 1-(2-(Pyrrolidin-1-yl)propyl)-3-(p-tolyl)urea Based on Verified Differential Evidence


Sigma Receptor SAR Expansion: A Structurally Distinct p-Tolyl Urea Probe for Sigma-1/Sigma-2 Selectivity Profiling

The pyrrolidinyl urea scaffold has produced sigma-1 ligands with Ki values as low as 1.30 nM [1], yet the chemical space explored in patents is dominated by halo-phenyl, pyrazolyl, and trifluoromethoxy-substituted aryl ureas [2]. The target compound's p-tolyl terminus represents an under-explored substitution pattern. Researchers seeking to expand sigma receptor SAR beyond the heavily patented chemotypes can use this compound as a structurally distinct probe. Its branched 2-(pyrrolidin-1-yl)propyl linker introduces a chiral center not present in linear-linker analogs, offering the potential for enantiomer-resolved pharmacology studies [3]. The compound's lower cLogP (2.53) relative to halo-substituted analogs also favors aqueous solubility for in vitro binding assays [4].

Phenotypic Screening with Documented GPR35 Negative Selectivity: Reducing False-Positive Triage Burden

GPR35 is an orphan GPCR known to produce confounding signals in cell-based phenotypic screens, particularly those involving inflammatory, metabolic, or pain-related endpoints. The target compound's documented inactivity at GPR35 [4] provides a verified negative-control datum that is unavailable for its closest structural analogs. Screening laboratories building compound libraries for target-agnostic phenotypic discovery can include this compound with the assurance that any observed activity is unlikely to be GPR35-mediated, thereby streamlining hit triage and reducing the number of false-positive confirmatory assays required.

Physicochemical Reference Standard for Branched-Linker Pyrrolidinyl Urea Series Development

Medicinal chemistry programs developing pyrrolidinyl urea-based leads require well-characterized reference compounds for benchmarking physicochemical properties. The target compound offers experimentally verified parameters (MW 261.36, cLogP 2.53, TPSA 57.78 Ų, Lipinski RO5 compliant) [4] combined with commercial availability at defined 98% purity . These features establish it as a practical reference standard for calibrating computational property predictions, validating HPLC purity methods, and serving as a control compound in permeability and solubility assays during lead optimization of related pyrrolidinyl urea series.

Negative Control for TrkA Kinase Inhibitor Selectivity Profiling

Multiple pyrrolidinyl urea derivatives have been patented as TrkA kinase inhibitors for pain and cancer indications [2]. The target compound's p-tolyl substitution and branched propyl linker differentiate it from the typical TrkA inhibitor pharmacophore (which favors 3,4-difluorophenyl or pyrazolyl groups on the urea and a substituted pyrrolidine ring). For selectivity profiling of TrkA inhibitor candidates, this compound can serve as a structurally related but pharmacophorically divergent negative control, helping to establish whether kinase inhibition is specific to the optimized TrkA-binding chemotype or extends more broadly across pyrrolidinyl ureas.

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